4-{[1-(2-Bromo-5-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine
Description
Properties
IUPAC Name |
(2-bromo-5-methoxyphenyl)-[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O3/c1-11-8-17(21-12(2)20-11)25-14-6-7-22(10-14)18(23)15-9-13(24-3)4-5-16(15)19/h4-5,8-9,14H,6-7,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAMHUBOAGLNSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)C3=C(C=CC(=C3)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(2-Bromo-5-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(2-Bromo-5-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or alkane. Substitution reactions could introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
4-{[1-(2-Bromo-5-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a precursor for bioactive compounds.
Industry: It can be used in the development of new materials with unique properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of 4-{[1-(2-Bromo-5-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired biological effect.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Functional Group and Electronic Effects
- Halogen vs.
- Methoxy vs. Ester Groups : The 5-methoxy group in the target compound engages in hydrogen bonding, contrasting with the ester carbonyl (1707 cm⁻¹) in the oxazolo-pyridine derivative, which may increase solubility or metabolic stability .
- Pyrrolidine Conformation : The pyrrolidine ring’s puckering (cf. Cremer-Pople coordinates) differentiates it from piperidine or planar heterocycles, affecting steric bulk and binding pocket compatibility .
Pharmacological and Industrial Relevance
- Agrochemicals: Bromacil’s pyrimidinedione structure contrasts with the target’s pyrimidine core, underscoring how minor structural changes (e.g., dione vs. methyl-substituted pyrimidine) drastically alter bioactivity (herbicide vs.
Research Findings and Data Analysis
- Hydrogen Bonding : Bernstein et al. demonstrated that methoxy and pyrimidine nitrogen atoms form robust hydrogen-bonding networks, critical for crystal packing or target binding .
- Synthetic Yields : The oxazolo-pyridine derivative (88% yield) suggests efficient synthetic routes for analogous compounds, though the target compound’s synthesis would require optimization of bromine incorporation and pyrrolidine coupling .
- Thermal Stability : The oxazolo-pyridine derivative’s melting point (136°C) implies moderate stability, whereas the target compound’s bromine and methoxy groups may enhance thermal resilience .
Biological Activity
4-{[1-(2-Bromo-5-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine is a synthetic organic compound notable for its potential biological activities. This compound exhibits a complex structure that includes a bromine atom, a methoxy group, and a pyrimidine ring, which contribute to its pharmacological properties. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.
- Molecular Formula : C₁₈H₁₉BrN₃O₃
- Molecular Weight : 406.3 g/mol
- CAS Number : 2097887-88-0
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions.
- Receptor Modulation : It might interact with cellular receptors, leading to alterations in signal transduction pathways.
- Gene Expression Modification : The compound could influence the expression of genes related to various biological processes.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating potential use as an antimicrobial agent.
- Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from oxidative stress and apoptosis.
Data Table of Biological Activities
Case Studies and Research Findings
- Anticancer Studies : A study conducted by researchers demonstrated that the compound significantly reduced the viability of breast cancer cells in vitro. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
- Antimicrobial Efficacy : In a comparative study, this compound exhibited higher efficacy than standard antibiotics against resistant bacterial strains, highlighting its potential as a novel antimicrobial agent.
- Neuroprotective Mechanisms : Research focused on neurodegenerative diseases showed that the compound could mitigate neuronal loss in models of Alzheimer's disease by inhibiting amyloid-beta aggregation and promoting neuronal survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
